2-Acetylpyrrolidine

描述

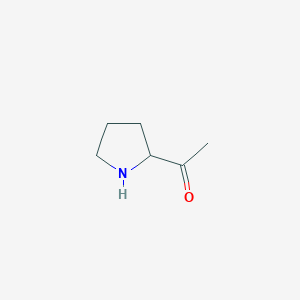

Structure

3D Structure

属性

IUPAC Name |

1-pyrrolidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFJMPASVKULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338702 | |

| Record name | 2-Acetylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60026-20-2 | |

| Record name | 2-Acetylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60026-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylpyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of 2 Acetylpyrrolidine Biosynthesis

Maillard Reaction Pathways Leading to 2-Acetylpyrrolidine Formation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of this compound, particularly during the thermal processing of food. evitachem.comresearchgate.net This pathway involves a series of complex reactions, including the degradation of key precursors and subsequent molecular rearrangements.

Elucidation of Key Precursors and Intermediates

The biosynthesis of this compound via the Maillard reaction is fundamentally dependent on the availability of specific precursors that provide the necessary carbon and nitrogen atoms for its structure. Key among these are amino acids, which serve as the source for the pyrrolidine (B122466) ring, and sugar-derived compounds that provide the acetyl group.

Amino Acid Precursors:

Proline and Ornithine: Extensive research has identified proline and ornithine as the most significant amino acid precursors for the formation of the pyrrolidine ring structure. nih.govcore.ac.ukreading.ac.uk Studies have shown that the addition of proline, ornithine, and glutamic acid to reaction systems or growth media can substantially increase the yield of related aroma compounds. nih.govijsrp.org In tracer experiments using isotopes, proline was confirmed as the nitrogen source for the formation of 2-acetyl-1-pyrroline (B57270), a closely related and often co-formed compound. nih.gov Ornithine can be converted to putrescine, which then cyclizes to form the crucial intermediate, 1-pyrroline (B1209420). ijsrp.orgresearchgate.net

Glutamic Acid: Glutamic acid also serves as a precursor, capable of being converted into L-ornithine through intermediates like L-1-pyrroline-5-carboxylate. ijsrp.orgresearchgate.net Isotope labeling studies have further shown that the nitrogen atom in the resulting heterocyclic ring can be derived from glutamic acid. nih.gov

Carbonyl Precursors and Key Intermediates:

Methylglyoxal (B44143): This α-dicarbonyl compound, a fragmentation product of reducing sugars, is a critical precursor for providing the acetyl group. reading.ac.ukresearchgate.net The reaction between 1-pyrroline and methylglyoxal is considered a primary pathway for the formation of this compound. reading.ac.ukresearchgate.net

1-Pyrroline: This cyclic imine is a pivotal intermediate in the formation of this compound. reading.ac.ukijsrp.org It is formed from the degradation and cyclization of proline and ornithine. ijsrp.orgreading.ac.uk The acylation of 1-pyrroline is a key step in the final assembly of the this compound molecule. reading.ac.uk The reaction between 1-pyrroline and methylglyoxal can lead to this compound, which is then readily oxidized to 2-acetyl-1-pyrroline. reading.ac.ukreading.ac.uk

| Precursor/Intermediate | Role in Biosynthesis | Source/Origin | Citations |

|---|---|---|---|

| Proline | Primary nitrogen source for the pyrrolidine ring. | Amino acid pool in biological systems and food matrices. | evitachem.comnih.govreading.ac.uk |

| Ornithine | Precursor for the pyrrolidine ring, often via putrescine and 1-pyrroline. | Amino acid pool; can be derived from glutamic acid. | nih.govijsrp.orgresearchgate.net |

| Glutamic Acid | Can be converted to ornithine and proline, serving as an indirect precursor. | Amino acid pool. | nih.govijsrp.orgnih.gov |

| Methylglyoxal | Provides the C2 acetyl group for acylation. | Fragmentation product of reducing sugars during the Maillard reaction. | reading.ac.ukresearchgate.netfrontiersin.org |

| 1-Pyrroline | Key cyclic imine intermediate that undergoes acylation. | Formed from the degradation and cyclization of proline and ornithine. | reading.ac.ukijsrp.orgreading.ac.uk |

Role of Strecker Degradation and Subsequent Reaction Cascades

The Strecker degradation is a critical component of the Maillard reaction, responsible for converting α-amino acids into aldehydes and α-aminoketones, which are essential for flavor development. wikipedia.orgcheesescience.net This process plays a direct role in generating key intermediates for this compound synthesis.

In this pathway, the Strecker degradation of proline in the presence of an α-dicarbonyl compound like methylglyoxal leads to the formation of 1-pyrroline. evitachem.comreading.ac.ukresearchgate.net The reaction begins with the formation of an imine, which then undergoes decarboxylation and hydrolysis to yield the aldehyde. nih.gov The resulting 1-pyrroline intermediate can then participate in subsequent reaction cascades. These cascades involve the acylation of 1-pyrroline with acetyl groups derived from sugar degradation products to form the final this compound structure. evitachem.com

Influence of Thermal Processing Conditions on Formation Dynamics

The formation of this compound via the Maillard reaction is highly sensitive to the conditions of thermal processing. Factors such as temperature, heating time, pH, and moisture content significantly influence the reaction kinetics and the final yield of the compound.

Temperature and Time: Generally, higher temperatures and longer heating times promote the Maillard reaction and, consequently, the formation of this compound. evitachem.comresearchgate.net However, the relationship is not always linear. Studies on rice have shown different optimal temperatures for the formation of related aroma compounds in fragrant versus non-fragrant varieties, with maximum formation in fragrant rice occurring around 100°C, while in non-fragrant rice, formation required temperatures above 140°C. reading.ac.uk Excessive heat can also lead to the degradation of the compound. evitachem.com

pH: The pH of the reaction medium can influence the rate of formation. A study demonstrated that the spontaneous oxidation of this compound to its more aromatic counterpart, 2-acetyl-1-pyrroline, occurs readily at a neutral pH of 7.0. nih.govgoogle.com

Moisture Content: Water activity plays a crucial role. While water is necessary for some hydrolysis steps, very low moisture conditions, such as those in baking, can favor the Maillard reaction pathways leading to these heterocyclic compounds. reading.ac.uk

Precursor Ratio: The relative concentrations of precursors, such as the ratio of methylglyoxal to 1-pyrroline, can significantly impact the yield. A higher ratio of methylglyoxal to 1-pyrroline has been shown to result in a higher yield of the related compound 2-acetyl-1-pyrroline in model systems. reading.ac.uk

| Condition | Influence on this compound Formation | Citations |

|---|---|---|

| Temperature | Higher temperatures generally increase formation, but optimal temperatures can vary. Excessive heat can cause degradation. | evitachem.comreading.ac.uk |

| Heating Time | Longer heating times can increase yield, up to a certain point before degradation occurs. | researchgate.net |

| pH | Affects reaction rates and the stability of intermediates and the final product. Neutral pH can promote oxidation to 2-acetyl-1-pyrroline. | nih.govgoogle.com |

| Moisture Content | Low to intermediate moisture levels often favor the Maillard reaction. | reading.ac.uk |

Enzymatic and Genetic Regulation of this compound Biosynthesis

In biological systems such as plants and microorganisms, the biosynthesis of this compound and its precursors is not solely a result of spontaneous chemical reactions but is also under strict enzymatic and genetic control.

Identification and Characterization of Enzymes

Several enzymes are involved in the synthesis of the key precursors of this compound, particularly proline and 1-pyrroline.

Pyrroline-5-carboxylate Synthetase (P5CS): This is a key bifunctional enzyme in the proline biosynthesis pathway, catalyzing the conversion of glutamate (B1630785) to Δ1-pyrroline-5-carboxylate (P5C). nih.gov P5C is a direct precursor to proline and can also be metabolized to produce 1-pyrroline. researchgate.netfrontiersin.org Studies in aromatic rice have shown that higher levels of P5CS activity and gene expression correlate with increased production of P5C and the accumulation of related aroma compounds. nih.govreading.ac.uk

Diamine Oxidase (DAO): This copper-containing enzyme is responsible for the oxidative deamination of diamines like putrescine. mdpi.com DAO converts putrescine into 4-aminobutanal, which spontaneously cyclizes to form 1-pyrroline. mdpi.comnih.gov The activity of DAO is therefore critical for providing the 1-pyrroline intermediate from the ornithine-putrescine pathway. frontiersin.orgmdpi.com Increased DAO activity has been observed under certain stress conditions, potentially leading to a greater availability of 1-pyrroline for aroma synthesis. frontiersin.org

Genetic Factors and Transcriptional Regulation in Biological Systems

The genetic makeup of an organism plays a crucial role in its capacity to produce this compound by controlling the expression of key biosynthetic enzymes.

BADH2 Gene: The betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) gene is a major genetic factor influencing the biosynthesis of the related aroma compound 2-acetyl-1-pyrroline, particularly in rice. uq.edu.au A functional BADH2 enzyme catalyzes the oxidation of γ-aminobutyraldehyde (GAB-ald)—the open-chain form of 1-pyrroline—to γ-aminobutyric acid (GABA). nih.govnih.govresearchgate.net This reaction effectively removes the precursor from the pathway leading to this compound. In many aromatic rice varieties, a non-functional BADH2 gene, often due to deletions or other mutations, prevents this conversion. uq.edu.aunih.gov This leads to the accumulation of GAB-ald/1-pyrroline, which then becomes available for the synthesis of 2-acetyl-1-pyrroline and, by extension, influences the precursor pool for this compound. nih.govresearchgate.net The presence of a dominant, functional Badh2 allele inhibits the synthesis of these aroma compounds. nih.gov

Environmental Stressors and Their Impact on Biosynthetic Flux (e.g., Soil Moisture, Salinity)

Environmental stress conditions have been demonstrated to significantly influence the biosynthetic pathways of nitrogen-containing heterocyclic compounds in plants, including the precursors to this compound. Research, particularly in fragrant rice (Oryza sativa L.), has shown a direct correlation between abiotic stressors and the concentration of 2-acetyl-1-pyrroline (2-AP), for which this compound is an intermediate. reading.ac.ukreading.ac.uk

Soil Moisture:

Drought or low soil moisture is a significant environmental stressor that enhances the production of 2-AP. nih.govfrontiersin.org Studies on fragrant rice have shown that as soil moisture decreases, the content of 2-AP increases significantly. nih.govfrontiersin.org This is largely attributed to an increased accumulation of its precursor, proline, a common response in plants under drought stress. reading.ac.ukreading.ac.uk

A study investigating the effects of four different soil moisture contents (50%, 40%, 30%, and 20%) on fragrant rice revealed that lower moisture levels led to a notable increase in 2-AP concentration without negatively impacting key growth parameters. frontiersin.org The mechanism for this increase is linked to the upregulation of the enzyme diamine oxidase (DAO), specifically the transcript level of the DAO1 gene, which promotes the conversion of putrescine, another precursor, into the 2-AP pathway. nih.govfrontiersin.org Concurrently, the content of glutamic acid, a precursor for both proline and 2-AP, was also found to increase with the decline in soil moisture. nih.gov

Table 1: Effect of Soil Moisture Content on 2-AP Concentration in Fragrant Rice

| Soil Moisture Level | % Increase in 2-AP Content (Compared to 50% Control) |

| 40% | 32.81% |

| 30% | 23.18% |

| 20% | 53.12% |

| Data sourced from a study on fragrant rice, where 2-AP content was measured under different soil moisture treatments. frontiersin.org |

Salinity:

Microbial Contributions to this compound Production (e.g., Bacillus cereus strains)

Microorganisms play a significant role in the formation of this compound and its subsequent oxidation product, 2-acetyl-1-pyrroline. reading.ac.uk Various bacteria, yeasts, and fungi have been identified as producers of these compounds, which contribute to the aroma profiles of fermented foods. ijsrp.org

Among bacteria, strains of Bacillus cereus are notably recognized for their ability to synthesize 2-AP. ijsrp.orgresearchgate.net Strains of B. cereus isolated from cocoa fermentation boxes were found to produce 2-AP in concentrations ranging from 30-75 µg/kg. researchgate.net The biosynthetic pathway in these bacteria involves the conversion of precursors such as proline, ornithine, and putrescine into 1-pyrroline, which is the immediate precursor to 2-AP. ijsrp.org Research has highlighted the role of this compound as a key intermediate in this microbial generation of 2-AP, where it is formed from 1-pyrroline and methylglyoxal before being oxidized. reading.ac.uk

The biological formation of 2-AP by various rhizobacterial isolates has been studied by supplementing growth media with precursors. The addition of proline, ornithine, and putrescine led to a significant increase in 2-AP concentration, with one Acinetobacter bahayai isolate showing a 15.4-fold increase over the control. ijsrp.org This underscores the capacity of various soil and food-associated bacteria to contribute to the production of these compounds. While B. cereus is a prominent producer, other bacteria such as Lactobacillus species have also been reported to produce 2-AP. ijsrp.orgcore.ac.uk

Table 2: Selected Microorganisms and Precursors in this compound/2-AP Biosynthesis

| Microorganism | Key Precursors | Reference |

| Bacillus cereus | Proline, Glutamic Acid, Ornithine, Putrescine | ijsrp.orgresearchgate.net |

| Acinetobacter bahayai | Ornithine, Proline, Putrescine | ijsrp.org |

| Lactobacillus hilgardii | Not specified | ijsrp.orgcore.ac.uk |

| Aspergillus oryzae | Not specified | researchgate.net |

| Acremonium nigricans | Not specified | researchgate.net |

Synthetic Methodologies for 2 Acetylpyrrolidine and Its Analogues

Classical Organic Synthesis Routes

Classical approaches to 2-acetylpyrrolidine often involve functional group transformations of readily available pyrrolidine (B122466) derivatives. These methods are foundational and have been refined over time to improve yields and introduce structural diversity.

| Precursor | Oxidizing Agent | Key Features |

| 2-(1-hydroxyethyl)pyrrolidine | Silver carbonate on celite | Early method, costly reagent. google.comgoogle.com |

| 2-(1-hydroxyethyl)pyrrolidine (from 5-acetylpyrrolidin-2-one) | Silver carbonate | Multi-step, involves initial reduction. reading.ac.uk |

Thioester and Organometallic Reagent-Mediated Syntheses (e.g., Grignard Protocols)

Organometallic reagents, particularly Grignard reagents, play a crucial role in forming the acetyl group in this compound. mt.com A notable synthesis begins with Boc-protected proline, which is converted to a thioester. google.com The introduction of the methyl group is then achieved through the addition of methyl magnesium bromide (a Grignard reagent). google.com Subsequent deprotection of the amine group yields this compound. google.com However, this method's use of magnesium compounds, which are sensitive to moisture, can present handling challenges. google.com

Another Grignard-based approach starts from pyrrolidine itself. google.comresearchgate.net The process involves the conversion of pyrrolidine to tripyrroline, followed by hydrocyanation to 2-cyanopyrrolidine. researchgate.netreading.ac.uk This intermediate is then oxidized to 2-cyano-1-pyrroline, which reacts with methylmagnesium iodide to afford this compound with a reported yield of 60% for this final step. researchgate.netreading.ac.uk A variation of this allows for isotopic labeling by using deuterated methylmagnesium iodide (CD3MgI). google.com

| Starting Material | Key Reagents | Intermediate(s) | Noteworthy Aspects |

| Boc-Proline | Thioester formation, Methyl magnesium bromide | Thioester | Spontaneous oxidation to 2-acetyl-1-pyrroline (B57270) after neutralization. google.com |

| Pyrrolidine | Hydrocyanic acid, Methylmagnesium iodide | 2-Cyanopyrrolidine, 2-Cyano-1-pyrroline | Achieves good yield in the final Grignard step; allows for isotopic labeling. google.comresearchgate.netreading.ac.uk |

| N-(substituted)-2-(carbomethoxy)pyrrolidine | Methyl magnesium iodide | N/A | Used for creating N-substituted analogues of this compound. nih.gov |

Proline-Derived Multistep Approaches

L-proline serves as a versatile and common starting material for the synthesis of this compound and its derivatives due to its inherent pyrrolidine ring structure. google.comnih.gov One prominent method involves the protection of the proline nitrogen with a tert-butyloxycarbonyl (Boc) group. google.com Hofmann and Schieberle developed a three-stage synthesis from Boc-protected proline that involves forming a thioester, adding a methyl group via methyl magnesium bromide, and finally deprotecting the amine with trifluoroacetic acid. google.com

Another strategy begins with the N-substitution of L-proline using reagents like benzyl (B1604629) chloride or tosyl chloride. nih.gov This is followed by esterification with methanol (B129727) to produce N-(substituted)-2-(carbomethoxy)pyrrolidine. nih.gov The final acetyl group is introduced via a Grignard reaction with methyl magnesium iodide. nih.gov While these methods provide a clear pathway to the target molecule, they can be difficult to optimize for the separation of the final products from the reaction mixture. google.com

| Starting Material | Key Transformation Steps | Reagents |

| L-Proline (Boc-protected) | Thioester formation, Grignard reaction, Deprotection | Methyl magnesium bromide, Trifluoroacetic acid |

| L-Proline | N-substitution, Esterification, Grignard reaction | Benzyl chloride/Tosyl chloride, Methanol, Methyl magnesium iodide |

Asymmetric Synthesis of Chiral this compound Scaffolds

The development of asymmetric methods is crucial for accessing specific enantiomers of this compound and its analogues, which is often essential for pharmaceutical applications. These approaches utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Catalysis and Chiral Auxiliary Applications

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. wikipedia.org This can be achieved through enantioselective catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. wikipedia.org For instance, chiral phosphoric acids have been used as catalysts in the enantioselective synthesis of substituted pyrrolidines. whiterose.ac.uk Another established method is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to guide a diastereoselective reaction before being removed. wikipedia.org

In the context of pyrrolidine synthesis, organocatalysis has emerged as a powerful tool. Proline-derived organocatalysts have been successfully employed in the enantioselective synthesis of complex molecules containing the pyrrolidine ring, such as pyrrolo[1,2-d] google.comreading.ac.ukthiazine-2-carbaldehydes, through domino 1,3-dipolar cycloaddition/rearrangement sequences, achieving excellent enantioselectivity. chemrxiv.org

Diastereoselective and Enantiomeric Control in Pyrrolidine Ring Construction

Diastereoselective synthesis is employed when a molecule has multiple stereocenters, aiming to control the relative configuration of these centers. mdpi.com In the construction of the pyrrolidine ring, controlling both diastereoselectivity and enantioselectivity is key to obtaining a single, pure stereoisomer.

One advanced strategy is the "clip-cycle" synthesis, which has been applied to create 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This method involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, yielding pyrrolidines with high enantiomeric excesses. whiterose.ac.uk Furthermore, domino reactions, such as the [3+2]-dipolar cycloaddition of azomethine ylides, can generate highly enantioenriched chiral pyrrolidine derivatives with multiple contiguous stereogenic centers in a single step. chemrxiv.org An efficient one-pot ternary catalysis has also been reported for the synthesis of atropisomeric hydrazides bearing a cyclic quaternary stereocenter with excellent diastereoselectivities. rsc.org These methods highlight the sophisticated level of control that can be achieved in constructing complex chiral pyrrolidine scaffolds.

Development of Stable Precursors and Isotopic Labeling Techniques for Research Applications

The inherent instability of 2-acetyl-1-pyrroline has historically presented significant challenges for its application and quantitative analysis in research. acs.orgreading.ac.uk This has driven the development of stable precursors that can generate the target compound upon demand, as well as the synthesis of isotopically labeled analogues for use as internal standards in analytical methods. acs.orgreading.ac.uk

Protecting groups have been instrumental in creating stable, storable precursors to this compound and its subsequent oxidized form, 2-acetyl-1-pyrroline. The use of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom of proline or related structures has been a common and effective strategy. Hofmann and Schieberle developed a four-step synthesis starting from N-(tert-butoxycarbonyl)-L-proline. researchgate.netresearchgate.net This method involves converting the protected amino acid into an N-shielded 2-acetyl derivative. researchgate.net Removal of the Boc group with trifluoroacetic acid yields this compound trifluoroacetate, a stable salt. researchgate.netgoogle.comgoogle.com This salt can be isolated and stored, and upon neutralization of its aqueous solution to pH 7.0, it spontaneously oxidizes in the presence of air to form 2-acetyl-1-pyrroline in high yield. researchgate.netgoogle.com This approach provides a practical method for generating the volatile flavor compound immediately before use.

Another strategy involves the creation of intermediate vinyl ethers, which are stable and can release the desired Maillard flavor compounds upon simple acidic treatment. researchgate.netresearchgate.net These precursors offer a reliable way to handle and dispense the otherwise unstable 2-acetyl-1-pyrroline.

The synthesis of isotopically labeled versions of this compound and its analogues is crucial for metabolic studies and for accurate quantification in complex matrices via stable isotope dilution analysis (SIDA). acs.orgresearchgate.net Various methods have been developed to introduce deuterium (B1214612) (²H or D) and carbon-13 (¹³C) into the molecule at specific positions.

One of the primary challenges in deuterium labeling is ensuring the stability of the isotope. Labeling at positions adjacent to a carbonyl group can lead to proton/deuterium exchange in aqueous environments, compromising the integrity of the labeled standard. acs.org For instance, the synthesis of 2-(acetyl-d₃)-1-pyrroline by reacting 2-cyano-1-pyrroline with deuterated methylmagnesium iodide (CD₃MgI) results in a 55% yield, but the deuterium atoms on the acetyl group are susceptible to exchange. acs.org

To overcome this stability issue, researchers have focused on introducing deuterium onto the pyrroline (B1223166) ring itself. A robust, three-step synthesis for [²H₂]-2-acetyl-1-pyrroline has been developed starting from α-methyl N-Boc-L-glutamate. acs.orgnih.gov This method uses a deuterated reducing agent, [²H₃]-borane, to introduce deuterium at the 5-position of the 1-pyrroline (B1209420) ring, a position that is not prone to exchange. nih.govacs.org The key steps and their reported yields are detailed below.

| Step | Reactants | Product | Yield (%) | Citation |

| 1. Reduction and Cyclization | α-Methyl N-Boc-L-glutamate, [²H₃]-borane | [²H₂]-Methyl N-Boc-prolinate | 68 | acs.orgnih.gov |

| 2. Deprotection and Chlorination-Elimination | [²H₂]-Methyl N-Boc-prolinate, Trifluoroacetic acid, tert-butyl hypochlorite, Et₃N | [²H₂]-2-(Methoxycarbonyl)-1-pyrroline | 90 | acs.orgnih.gov |

| 3. Grignard Reaction | [²H₂]-2-(Methoxycarbonyl)-1-pyrroline, CH₃MgBr, Et₃N/TMSCl | [²H₂]-2-Acetyl-1-pyrroline | 42 | acs.orgnih.gov |

Other deuteration methods have been explored, though some have significant drawbacks. The hydrogenation of 2-acetylpyrrole (B92022) using deuterium gas over a Rh/Al catalyst yields a mixture of products with two to five deuterium atoms, complicating its use for precise quantification. acs.org Another approach starting from glutamic acid and using lithium aluminum deuteride (B1239839) (LiAlD₄) as a reducing agent produces a stably labeled product, but the final oxidation step has a very low yield of only 2%. acs.org

Carbon-13 labeling offers an alternative for creating stable internal standards. The synthesis of [¹³C₅]-2-acetyl-1-pyrroline has been achieved using [¹³C₅]-proline as the starting material. acs.orgmedchemexpress.com While effective, the high cost of the labeled proline can be a significant limitation. acs.org A more targeted labeling approach involves the synthesis of 2-acetyl-(methyl-¹³C)-1-pyrroline using methyl-¹³C-magnesium iodide in a Grignard reaction, which has been reported with a yield of 34% for the labeled compound. thaiscience.info

Structure Activity Relationship Sar and Rational Design of 2 Acetylpyrrolidine Derivatives

Medicinal Chemistry Applications of 2-Acetylpyrrolidine Scaffolds

The pyrrolidine (B122466) ring is a common feature in many biologically active compounds and approved drugs, valued for its ability to explore three-dimensional space due to its non-planar nature. nih.gov The this compound framework, in particular, serves as a key starting point for creating diverse molecular architectures with a wide range of therapeutic applications, including anticancer, antidiabetic, and antimicrobial agents. tandfonline.comtandfonline.comfrontiersin.org

Design and Synthesis of Pyrazoline and Other Heterocyclic Derivatives

The acetyl group of this compound is a versatile handle for the construction of more complex heterocyclic systems. One notable application is the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds known for a variety of biological activities. e-journals.in The synthesis of pyrazolines often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. e-journals.inresearchgate.net For instance, chalcones derived from pyrrolidine can be reacted with phenylhydrazine (B124118) in the presence of a base to yield the corresponding pyrazoline derivatives. e-journals.in

The general synthetic pathway involves a Claisen-Schmidt condensation between a ketone, such as a derivative of acetophenone, and an aldehyde to form a chalcone (B49325). mdpi.com This chalcone intermediate is then treated with a hydrazine, like 2,4-dinitrophenyl hydrazine or thiosemicarbazide, to induce cyclization and form the pyrazoline ring. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided results, the established methods for pyrazoline synthesis from related ketones provide a clear blueprint for how the this compound scaffold could be utilized to generate novel pyrazoline-based compounds.

Beyond pyrazolines, the pyrrolidine core can be incorporated into other complex heterocyclic structures. For example, pyrrolidine-based scaffolds have been used to synthesize pyrrolo[2,3-d]pyrimidine derivatives, which exhibit a range of pharmacological effects including antitumor and anti-inflammatory activities. acs.org

N-Substitution Strategies and Their Pharmacological Implications

The nitrogen atom of the pyrrolidine ring is a primary site for modification, and N-substitution is a widely used strategy to modulate the pharmacological properties of this compound derivatives. nih.gov The nature of the substituent on the nitrogen can significantly influence the compound's basicity, lipophilicity, and ability to interact with biological targets. nih.govontosight.ai In fact, a large percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position.

For instance, in a series of N-substituted-2-acetylpyrrolidine derivatives evaluated for their inhibitory activity against α-glucosidase and α-amylase, the nature of the N-substituent was critical. N-(benzyl)-2-acetylpyrrolidine showed potent inhibition of α-glucosidase, highlighting the beneficial effect of the benzyl (B1604629) group. nih.gov Similarly, in a series of DPP-4 inhibitors based on a pyrrolidine-2-carbonitrile (B1309360) scaffold, which can be derived from this compound, modifications at the N-1 position with various acetyl groups bearing different substituents were crucial for activity. tandfonline.com For example, the introduction of a (3-hydroxy-1-adamantyl)amino]acetyl group at the N-1 position of (S)-pyrrolidine-2-carbonitrile led to potent DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov

The following table summarizes the impact of different N-substituents on the biological activity of pyrrolidine derivatives based on various studies.

| Base Scaffold | N-Substituent | Target/Activity | Key Finding | Reference(s) |

| This compound | Benzyl | α-Glucosidase Inhibition | High inhibitory potential | nih.gov |

| This compound | Tosyl | α-Glucosidase Inhibition | Moderate inhibitory potential | nih.gov |

| (S)-Pyrrolidine-2-carbonitrile | [(3-Hydroxy-1-adamantyl)amino]acetyl | DPP-IV Inhibition | Potent inhibitor for type 2 diabetes | nih.gov |

| Pyrrolidine-2-yl-acetic acid | N-arylalkyl groups | GABA transport inhibition | Modulates potency and selectivity for mGAT1 and mGAT4 proteins | ebi.ac.uk |

Pyrrolidine-2,4-dione (B1332186) and Related Systems in Bioactive Compound Development

Pyrrolidine-2,4-diones, also known as tetramic acids, are structurally related to this compound and represent a significant class of bioactive compounds. nih.gov These scaffolds are found in natural products and have been shown to possess a wide range of biological activities, including antifungal, herbicidal, and antitumor properties. nih.govd-nb.info

The synthesis of bioactive pyrrolidine-2,4-dione derivatives often involves the modification at the 3 and 5-positions of the ring. For example, novel strobilurin derivatives incorporating a pyrrolidine-2,4-dione moiety have been synthesized and shown to have significant fungicidal activity. nih.gov In one study, it was found that introducing an oxime ether bridging group at the 3-position and a benzyl group at the 5-position of the tetramic acid was beneficial for the bioactivity of these compounds. nih.gov

Elucidation of Structure-Activity Relationships in Analogues

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of new drugs. For this compound derivatives, SAR studies have provided valuable insights into how different structural features influence their biological activity.

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of pyrrolidine derivatives can be significantly altered by the introduction of various substituents at different positions on the ring. For example, in a study of pyrrolidine-2,5-dione derivatives with anticonvulsant activity, the substituent at the 3-position of the ring was found to strongly affect the activity profile. nih.gov Derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in one model of seizures, while 3-methyl and unsubstituted derivatives were more active in another model. nih.gov

In another example, a series of spiro-oxindole pyrrolidine derivatives were evaluated as α-amylase inhibitors. The SAR analysis indicated that substitution with a bromine atom at the R1 position led to higher activity. tandfonline.com Double-halogenated compounds also showed superior activity. tandfonline.com

The following table presents data from a study on pyrrolidine sulfonamide derivatives, illustrating the impact of substituent variation on inhibitory potency.

| Compound | R¹ Substituent | R² Substituent | Kᵢ (µM) | Reference(s) |

| 23b | Phenyl | H | >10 | nih.gov |

| 23d | Phenyl | m-Aniline | 0.005 | nih.gov |

| 23f | 4-Fluorophenyl | H | 0.007 | nih.gov |

| 23t | 4-Fluorophenyl | Indanyl | 0.001 | nih.gov |

These examples clearly demonstrate that systematic variation of substituents on the pyrrolidine scaffold is a powerful strategy for optimizing biological activity.

Stereochemical Determinants of Activity and Target Specificity

The pyrrolidine ring contains one or more chiral centers, and the stereochemistry of these centers is often a critical determinant of biological activity and target specificity. nih.gov The spatial orientation of substituents can dictate how a molecule binds to its biological target, leading to significant differences in the pharmacological profiles of different stereoisomers. nih.gov

For instance, the (S)-configuration at the C2 position of (S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid is a key feature for its interaction with biological targets. cymitquimica.com The specific three-dimensional arrangement of atoms is crucial for its biological activity, as many biological systems are highly stereospecific. ontosight.ai

In a series of chiral fluorinated pyrrolidine derivatives designed as monoamine oxidase B (MAO-B) inhibitors, the stereochemistry played a crucial role in enhancing the inhibitory activity. nih.gov One of the synthesized compounds, with a specific chiral configuration, was found to be a highly potent and selective MAO-B inhibitor, demonstrating significantly higher potency than the existing drug safinamide. nih.gov

Furthermore, in a study of pyrrolidine-based analogues of 3-deoxysphingosylphosphorylcholine, the stereochemical configuration and the positional relationship of substituents were highly influential on their antileishmanial activity. An enantiomer with a stereochemical configuration opposite to that of natural sphingolipids was identified as the most potent hit compound. These findings underscore the importance of controlling stereochemistry in the design of new pyrrolidine-based therapeutic agents.

Computational Approaches in Derivative Design (e.g., In Silico Screening, Ligand Design)

The rapid evolution of computational chemistry and molecular modeling has significantly accelerated the drug discovery and development process for novel therapeutic agents, including derivatives of this compound. jetir.org These in silico techniques provide a cost-effective and time-efficient platform for designing and evaluating new chemical entities, predicting their biological activity, and understanding their interactions with target macromolecules. jetir.org Computational approaches are broadly categorized into structure-based and ligand-based methods, both of which have been instrumental in the rational design of this compound derivatives.

In Silico Screening and Molecular Docking

In silico screening, particularly through molecular docking, has emerged as a powerful tool for identifying and optimizing novel drug candidates from large virtual libraries. jetir.org This technique predicts the preferred orientation of a ligand when bound to a specific receptor, allowing for the estimation of binding affinity and the analysis of intermolecular interactions.

Several studies have utilized molecular docking to design this compound derivatives as inhibitors of various enzymes. For instance, in the design of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, docking studies have been crucial. researchgate.netresearchgate.net Researchers have designed series of cyanopyrrolidine derivatives, which are structurally related to this compound, and evaluated their binding modes within the DPP-4 active site. researchgate.netajrconline.org These studies revealed that the cyanopyrrolidine moiety often forms key interactions with amino acid residues like Tyr662, Tyr666, and Ser630, which are critical for inhibitory activity. researchgate.netresearchgate.net

In a study focused on developing vildagliptin (B1682220) analogues, molecular docking was used to evaluate (2S)-1-[({[1-substituted cyclohexyl] methyl} amino) acetyl] pyrrolidine-2-carbonitriles. researchgate.net The results indicated that compounds with specific substitutions on the cyclohexyl ring showed enhanced binding affinity compared to the parent drug, vildagliptin. researchgate.net

Similarly, computational methods have been applied to design N-acetylpyrrolidine derivatives as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.govnih.gov Molecular docking of N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine into the active sites of these enzymes helped to elucidate their mixed-type inhibition mechanism. The studies suggested that these compounds could bind to both the free enzyme and the enzyme-substrate complex. nih.gov A summary of representative docking studies on this compound derivatives is presented in Table 1.

Table 1: Representative Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Protein | Key Findings | Reference(s) |

|---|---|---|---|

| Cyanopyrrolidines | Dipeptidyl Peptidase-4 (DPP-4) | Docking studies revealed key interactions with active site residues, guiding the synthesis of potent inhibitors. | researchgate.net, ajrconline.org |

| Vildagliptin Analogues | Dipeptidyl Peptidase-4 (DPP-4) | In silico analysis showed that substituted cyclohexyl derivatives had improved binding affinity over vildagliptin. | researchgate.net |

| N-substituted-acetylpyrrolidines | α-Glucosidase & α-Amylase | Docking confirmed a mixed-type inhibition mechanism and identified key binding interactions within the enzyme active sites. | nih.gov |

Ligand-Based Design: QSAR and Pharmacophore Modeling

When the three-dimensional structure of the target protein is unknown or not well-defined, ligand-based design methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling become invaluable.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scispace.comnih.gov For pyrrolidine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to guide the design of more potent molecules. researchgate.netscispace.com

In the development of cyanopyrrolidine-based DPP-4 inhibitors, 3D-QSAR models were built to understand the structural requirements for high potency. researchgate.net These models highlighted the importance of steric and electrostatic fields around the pyrrolidine scaffold, providing a rational basis for further structural modifications. researchgate.net Similarly, a QSAR study on spiro[pyrrolidin-3,2-oxindoles], which contain a pyrrolidine ring, was conducted to design dual inhibitors of MDM2-p53. scispace.com The CoMSIA model, in particular, successfully predicted the activity of new compounds based on steric, hydrogen bond, and acceptor fields. scispace.com

Table 2: Statistical Results of a 3D-QSAR (CoMSIA) Model for Spiro[pyrrolidin-3,2-oxindoles]

| Model | q² | R² | F-value | SEE | R² pred |

|---|---|---|---|---|---|

| CoMSIA/S+H+A | 0.612 | 0.941 | 63.87 | 0.147 | 0.902 |

Data derived from a study on MDM2-p53 inhibitors. S: Steric, H: Hydrogen Bond, A: Acceptor fields. q²: cross-validated correlation coefficient; R²: non-cross-validated correlation coefficient; F: F-test value; SEE: Standard Error of Estimate; R² pred: predictive R² for the external test set. scispace.com

Pharmacophore modeling is another ligand-based technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For pyrrolidine-2-carbonitrile derivatives, pharmacophore models have been generated to define the key features required for DPP-4 inhibition. researchgate.netajrconline.org These models typically include a hydrogen bond acceptor feature for the nitrile group and hydrophobic features corresponding to other parts of the molecule, guiding the design of new analogs with potentially enhanced activity. researchgate.net

Biological and Pharmacological Activities of 2 Acetylpyrrolidine Derivatives

Enzyme Inhibition Studies

2-Acetylpyrrolidine derivatives have been the subject of various studies to determine their potential as enzyme inhibitors. These investigations have revealed significant activity against several key enzymes involved in metabolic and disease processes.

Derivatives of this compound have demonstrated notable inhibitory effects on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govnih.gov These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov

Research has shown that specific N-substituted-2-acetylpyrrolidine derivatives can effectively inhibit both α-glucosidase and α-amylase. nih.govnih.gov For instance, N-(benzyl)-2-acetylpyrrolidine (referred to as 4a in a study) and N-(tosyl)-2-acetylpyrrolidine (referred to as 4b) were synthesized and evaluated for their inhibitory potential. nih.govnih.gov Compound 4a, in particular, showed significant inhibitory activity against α-glucosidase. nih.govnih.gov

The inhibitory concentrations (IC50) for these compounds against α-glucosidase and α-amylase have been determined, providing a quantitative measure of their potency. nih.govnih.govnih.gov For example, compound 4a had an IC50 value of 0.52 ± 0.02 mM for α-glucosidase, while compound 4b had an IC50 of 1.64 ± 0.08 mM. nih.govnih.gov Against α-amylase, the IC50 values were 2.72 ± 0.09 mM for 4a and 3.21 ± 0.65 mM for 4b. nih.gov

Table 1: Inhibitory Activity of N-substituted-2-acetylpyrrolidine Derivatives

| Compound | Enzyme | IC50 (mM) |

|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Amylase | 3.21 ± 0.65 |

Data sourced from a 2020 study on the synthesis and inhibitory activity of N-acetylpyrrolidine derivatives. nih.gov

Further studies have explored other pyrrolidine-based compounds, such as novel chalcones, which also act as dual inhibitors of α-amylase and α-glucosidase. acs.org These findings underscore the potential of the this compound scaffold in developing new agents for managing blood glucose levels. nih.govacs.org

The inhibitory activities of this compound derivatives extend beyond glycosidases to include proteases and other enzymes. A notable target is Dipeptidyl Peptidase-IV (DPP-IV), a serine protease involved in glucose homeostasis. researchgate.netbeilstein-journals.org Inhibition of DPP-IV is an established approach for treating type-II diabetes. beilstein-journals.org The 2(S)-cyanopyrrolidine moiety, a related structure, is a key component in many DPP-IV inhibitors, valued for its ability to cause reversible and potent inhibition of the enzyme. beilstein-journals.org For instance, Vildagliptin (B1682220) is a DPP-IV inhibitor that contains this key structural feature. beilstein-journals.org Research has also been conducted on 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine (B122466) as a DPP-4 inhibitor. nih.gov

In the field of antiviral research, N-acylpyrrolidine derivatives have been investigated as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). nih.govacs.orgnih.gov The development of these inhibitors has progressed from initial enzyme inhibitors to compounds showing antiviral activity in cellular assays. nih.gov The synthesis of these highly substituted N-acylpyrrolidines often involves complex stereoselective methods. nih.govacs.org

Furthermore, certain pyrrolidine derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in DNA damage repair. nih.gov A series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus were synthesized and tested, with some compounds showing IC50 values in the nanomolar range for PARP-1 and -2 inhibition. nih.gov

Kinetic studies have been crucial in understanding how this compound derivatives interact with their target enzymes. For the inhibition of α-glucosidase and α-amylase by N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b), kinetic analysis revealed a mixed-type inhibition mechanism. nih.govnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The inhibition constants, Ki (for binding to the free enzyme) and Ki' (for binding to the enzyme-substrate complex), have been determined from Lineweaver-Burk and Dixon plots. nih.gov For compound 4a, the Ki and Ki' values for α-glucosidase were 0.29 mM and 2.44 mM, respectively. For α-amylase, the values were 0.23 mM and 2.35 mM. nih.gov The observation that Ki is less than Ki' suggests that these compounds have a higher affinity for the free enzyme. nih.govnih.gov

Table 2: Kinetic Parameters of N-substituted-2-acetylpyrrolidine Derivatives

| Compound | Enzyme | Inhibition Type | Ki (mM) | Ki' (mM) |

|---|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | Mixed | 0.29 | 2.44 |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | Mixed | 0.23 | 2.35 |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | Mixed | - | - |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Amylase | Mixed | - | - |

Data from a study on the kinetic parameters of these compounds. nih.govresearchgate.net

Protease and Other Enzyme Inhibition (e.g., DPP-IV, HCV Polymerase, PARP-1/2)

Receptor Interaction and Modulation

In addition to enzyme inhibition, derivatives of this compound have been designed and studied for their ability to interact with and modulate the activity of specific receptors, particularly those involved in neurological processes.

Derivatives of this compound are a key structural component of certain orexin (B13118510) receptor antagonists. nih.govfrontiersin.org Orexin receptors, which include the subtypes OX1R and OX2R, are G protein-coupled receptors that play a significant role in regulating sleep-wake cycles. frontiersin.orgjpp.krakow.pl Antagonists of these receptors are being developed as treatments for insomnia. nih.govfrontiersin.org

Dual orexin receptor antagonists, which act on both OX1R and OX2R, have been a focus of research. nih.govfrontiersin.org One such compound, (S)-N-([1,1'-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide (BBAC), has been used as a radioligand in binding assays to study the kinetics of other dual antagonists like almorexant, suvorexant, and filorexant (B1672671). nih.govfrontiersin.orgresearchgate.net These studies have shown that many dual antagonists exhibit slow binding kinetics, taking hours to reach equilibrium at the orexin receptors. nih.govfrontiersin.org

The study of ligand binding kinetics provides valuable insights into the duration of action and potential effects of receptor antagonists. For dual orexin receptor antagonists containing a this compound-related structure, competition radioligand binding assays have been employed to investigate their interaction with OX1R and OX2R over time. nih.govfrontiersin.org

These studies have revealed that compounds like almorexant, suvorexant, and filorexant reach equilibrium very slowly, particularly at the OX2R. nih.govfrontiersin.org For example, suvorexant equilibrates slowly at both orexin receptors, which suggests that once steady-state binding is achieved, the receptor occupancy will be long-lasting. frontiersin.orgnih.gov In contrast, the radioligand BBAC itself binds rapidly and reaches equilibrium quickly. nih.govfrontiersin.org

The slow kinetics of these dual antagonists suggest that their in vitro receptor occupancy may be more prolonged than what might be predicted from pharmacokinetic studies measuring their levels in plasma or the brain. nih.govfrontiersin.orgresearchgate.net This has important implications for understanding their pharmacological effects in vivo. nih.govfrontiersin.org

Orexin Receptor Antagonism (OX1R, OX2R)

Broader Biological Effects (e.g., Antimicrobial, Anticancer, Neuroprotective Activities)

Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as a versatile scaffold in medicinal chemistry. Research has highlighted their potential as antimicrobial, anticancer, and neuroprotective agents.

Antimicrobial Activity

The core structure of this compound has been incorporated into novel molecules exhibiting notable antimicrobial properties. For instance, strobilurin derivatives that include a pyrrolidine-2,4-dione (B1332186) moiety have been synthesized and tested for their fungicidal capabilities. These compounds showed discernible fungicidal effects against several plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rhhz.net The introduction of specific groups, like oxime ethers at the 3-position of the pyrrolidine-2,4-dione ring, was found to enhance the bioactivity of these strobilurin derivatives. rhhz.net

In the realm of antibacterial research, thiazole-based pyrrolidine derivatives have been synthesized and evaluated. biointerfaceresearch.com One such derivative, a 4-F-phenyl substituted compound, demonstrated selective inhibitory activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus cereus, while showing no effect against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Strobilurin derivatives with pyrrolidine-2,4-dione | Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum | Visible fungicidal activity | rhhz.net |

| Thiazole-based pyrrolidine derivatives | Staphylococcus aureus, Bacillus cereus | Selective antibacterial activity against Gram-positive bacteria | biointerfaceresearch.com |

| Thiazole-based pyrrolidine derivatives | Escherichia coli, Salmonella typhimurium | No activity observed | biointerfaceresearch.com |

Anticancer Activity

The investigation of pyrrolidone derivatives has extended to oncology, with certain compounds showing promising anticancer effects. A series of derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid were synthesized and assessed for their ability to inhibit the viability of human A549 pulmonary epithelial cells. mdpi.com The study found that incorporating specific heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure significantly enhanced the anticancer activity. mdpi.com These particular azole derivatives demonstrated a more potent effect on reducing cell viability than the established anticancer agent cytarabine. mdpi.com

Table 2: Anticancer Activity of 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives

| Cell Line | Derivative Type | Effect on Cell Viability | Reference |

|---|---|---|---|

| Human A549 pulmonary epithelial cells | 1,3,4-Oxadiazolethione derivative | Reduction to 28.0% | mdpi.com |

| Human A549 pulmonary epithelial cells | 4-Aminotriazolethione derivative | Reduction to 29.6% | mdpi.com |

Neuroprotective Activities

The neuroprotective potential of compounds related to this compound has also been an area of interest. While direct studies on this compound are limited, research on analogous structures provides insight. For example, structural analogs of certain pyrrolidine derivatives have been shown to reduce glutamate-induced cytotoxicity in SH-SY5Y neuroblastoma cells by 40% at a concentration of 10 µM. vulcanchem.com Furthermore, N-acetylserotonin and its derivatives are recognized for their neuroprotective properties, which include inhibiting oxidative stress and anti-inflammatory effects. nih.gov This suggests that the N-acetylated amine motif, a key feature of this compound, may contribute to neuroprotective mechanisms.

Free Radical Scavenging Properties

Several derivatives of this compound have been evaluated for their antioxidant capabilities, specifically their capacity to scavenge free radicals. This property is crucial as oxidative stress is implicated in numerous disease pathologies.

In one study, N-substituted-2-acetylpyrrolidine derivatives, namely N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, were synthesized and assessed for their free radical scavenging activity using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govnih.gov The results indicated that the N-benzyl derivative possessed a higher scavenging capacity than the N-tosyl derivative. nih.govnih.gov The concentration required for 50% inhibition (IC50) of the DPPH radical was lower for the benzyl-substituted compound, signifying greater potency. nih.govnih.govresearchgate.net This suggests that the nature of the substituent on the pyrrolidine nitrogen plays a significant role in the molecule's antioxidant potential. nih.gov

Advanced Analytical Methodologies for 2 Acetylpyrrolidine Quantification and Characterization

State-of-the-Art Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 2-acetylpyrrolidine. These methods provide the high-resolution separation and sensitive detection needed to isolate and measure the compound in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique for the determination of this compound, a volatile compound. mdpi.com The choice of the gas chromatographic column is critical for successful analysis. A polar phase column, such as one with a Carbowax (polyethylene glycol) stationary phase, is typically preferred because this compound is a relatively polar molecule, and such columns yield more symmetrical and sharper peaks. reading.ac.ukreading.ac.uk The use of base-deactivated columns can also be beneficial in improving the peak shape for basic compounds like this compound. reading.ac.ukreading.ac.uk

To enhance the sensitivity and facilitate the analysis of this compound in various sample types, headspace techniques are often utilized. These methods allow for the extraction and concentration of volatile compounds from the sample matrix prior to GC-MS analysis. mdpi.com

Headspace-Solid Phase Microextraction (HS-SPME) : This is a widely used, fast, and simple technique for collecting and concentrating volatile compounds. mdpi.comnih.govmdpi.com For this compound analysis, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. researchgate.net Optimization of parameters such as extraction time and temperature, pH, and salt concentration is crucial for maximizing the recovery of the analyte. researchgate.net For instance, in rice analysis, a sampling temperature of 80°C has been found to be optimal. nih.govresearchgate.net

Headspace Sorptive Extraction (HSSE) : This technique offers extremely sensitive detection of this compound, with the capability of detecting levels below 0.1 parts per billion (ppb) in rice. researchgate.netresearchgate.net HSSE involves the use of a stir bar coated with a sorbent material to extract analytes from the headspace of a sample. researchgate.net While highly sensitive, the precision of the HSSE method may be lower than other techniques. researchgate.net

The following table summarizes typical parameters used in HS-SPME for this compound analysis:

| Parameter | Optimized Condition | Source |

| SPME Fiber | DVB/CAR/PDMS | researchgate.net |

| Sampling Temperature | 80 °C | nih.govresearchgate.net |

| Pre-incubation Time | 20-25 minutes | nih.govresearchgate.net |

| Adsorption/Exposure Time | 15-20 minutes | nih.govresearchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of this compound, particularly when derivatization is employed to enhance stability and detection. researchgate.netnih.gov This approach is suitable for a wide range of food products and beverages without significant method adjustments. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : UPLC-MS/MS offers high-throughput analysis with excellent accuracy. researchgate.netresearchgate.net Methods have been developed that utilize ultrasound-assisted solvent extraction (UASE) for sample preparation, avoiding the need for derivatization and the use of toxic solvents. researchgate.net This direct detection method has demonstrated good stability of this compound in the extract for up to 27 hours. researchgate.net The sensitivity and reliability of UPLC-MS/MS are comparable to SPME-GC-MS/MS and derivatization-based HPLC-MS/MS methods. researchgate.netresearchgate.net

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : HPLC-MS/MS is also a robust technique for the quantification of this compound, often following a derivatization step. nih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS has been successfully used for the determination of 2-pyrrolidinone, a related compound, demonstrating the versatility of LC-based methods for such analytes. nih.gov

A comparison of key performance metrics for different LC-MS/MS methods is presented below:

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Source |

| UPLC-MS/MS (direct) | 0.3 µg/kg | - | 83.9–108% | researchgate.netresearchgate.net |

| HPLC-MS/MS (derivatization) | 0.26 µg/kg | 0.79 µg/kg | 92% | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and Headspace Techniques (HS-SPME, HSSE)

Derivatization Strategies for Enhanced Detection and Stability (e.g., o-phenylenediamine)

The inherent reactivity and potential instability of this compound can pose challenges for its direct analysis. researchgate.netresearchgate.net Derivatization is a chemical modification strategy employed to convert the analyte into a more stable and easily detectable derivative.

A notable derivatization agent for this compound is o-phenylenediamine (OPD) . researchgate.netnih.gov This reagent reacts with this compound to form a stable quinoxaline (B1680401) derivative, 2-acetyl-1-pyrroline-quinoxaline (2-APQ). researchgate.net This transformation is advantageous because it overcomes the issues of compound degradation during sample workup. researchgate.netnih.gov The resulting 2-APQ is less volatile than the parent compound, making it unsuitable for headspace GC-MS techniques but ideal for analysis by HPLC-MS/MS or HPLC-UV. researchgate.net The derivatization reaction is typically carried out in a buffered solution (e.g., phosphate (B84403) or HEPES buffer) at a controlled pH and temperature. researchgate.net

Other derivatization reagents, such as 3-nitrophenylhydrazine (B1228671) and 4-methoxy-o-phenylenediamine, have also been utilized for related carbonyl compounds, indicating a broader potential for such strategies in the analysis of this compound and its analogues. researchgate.netnih.gov

Spectroscopic Analysis in Structural Elucidation and Quantification (e.g., ¹H-NMR, UV-Vis Spectrophotometry)

Spectroscopic techniques play a crucial role in both the structural confirmation and quantification of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy : ¹H-NMR is a powerful tool for the structural elucidation of this compound and its derivatives. nih.gov The ¹H-NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule, allowing for the confirmation of its structure. nih.gov Spectral data for N-substituted-2-acetylpyrrolidine derivatives have been used to characterize these compounds. nih.gov

UV-Vis Spectrophotometry : UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, particularly after derivatization. globalresearchonline.netthermofisher.com A novel colorimetric method has been developed for the determination of 2-acetyl-1-pyrroline (B57270) (a related compound) using chromium hexacarbonyl, which produces a green product with an absorption maximum at 623 nm. mdpi.com This suggests the potential for developing similar colorimetric assays for this compound. Furthermore, after derivatization with a suitable agent like o-phenylenediamine, the resulting derivative can be quantified using HPLC with a UV detector. researchgate.net

Isotope Dilution Assay Techniques for Precise Quantification

Stable Isotope Dilution Assay (SIDA) is considered the gold standard for the accurate quantification of volatile and unstable compounds like this compound. acs.org This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. acs.orgresearchgate.net The isotopically labeled standard exhibits nearly identical chemical and physical properties to the native compound, allowing it to compensate for analyte losses during sample preparation and analysis. acs.org

The synthesis of a suitable isotope-labeled internal standard, such as deuterated 2-acetyl-1-pyrroline (a precursor), is a critical aspect of the SIDA methodology. acs.orgresearchgate.netgoogle.com Once synthesized, the labeled standard is added to the sample at the beginning of the analytical procedure. The ratio of the native analyte to the labeled standard is then measured by mass spectrometry (typically GC-MS or LC-MS/MS). researchgate.netacs.org This ratio is used to calculate the exact concentration of the analyte in the original sample, providing highly accurate and precise results. researchgate.net

Key advantages of SIDA for this compound analysis include:

High accuracy and precision.

Correction for matrix effects and analyte loss.

Increased reliability of quantitative data. acs.org

Challenges in Quantification and Stability for Research Applications

Despite the advanced analytical techniques available, the quantification of this compound remains challenging due to its inherent properties and the complexity of sample matrices.

Instability : this compound is known to be unstable, which can lead to its degradation during sample storage and analysis, thereby affecting the accuracy of quantification. reading.ac.ukacs.org Its precursor, 2-acetyl-1-pyrroline, is also notably unstable. google.comgoogle.com

Volatility : The volatile nature of this compound can result in losses during sample handling and preparation, making it difficult to obtain accurate measurements. mdpi.com

Matrix Effects : The sample matrix can significantly influence the analytical signal, either enhancing or suppressing it. researchgate.netscielo.br This is a particular challenge in complex food matrices and biological samples. While techniques like SIDA can mitigate matrix effects, they require the availability of a suitable labeled internal standard. acs.orgresearchgate.net

Low Concentrations : In many applications, this compound is present at very low concentrations (ppb levels), requiring highly sensitive analytical methods for its detection and quantification. mdpi.comgoogle.com

Standard Availability and Purity : The availability of high-purity analytical standards for both the native compound and its isotopically labeled analogues can be a limiting factor for accurate quantification. mdpi.com

Overcoming these challenges often requires a combination of careful sample handling, optimized extraction and cleanup procedures, the use of appropriate internal standards (preferably isotopically labeled), and the selection of highly sensitive and selective analytical instrumentation.

Computational Chemistry and Molecular Modeling in 2 Acetylpyrrolidine Research

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-acetylpyrrolidine research, docking studies have been instrumental in elucidating the binding modes of its derivatives with various biological targets.

For instance, molecular modeling studies of (2S)-1-[({[1-substituted cyclohexyl] methyl} amino) acetyl] pyrrolidine-2-carbonitriles, which are analogues of the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin (B1682220), have demonstrated their strong binding affinity to the DPP-4 active site. researchgate.netresearch-nexus.net These computational findings align with experimental observations of their anti-diabetic activity. researchgate.netresearch-nexus.net Similarly, docking studies have been employed to understand the interactions of novel pyrrolidine-2-carboxamide (B126068) derivatives with bacterial proteins, revealing binding affinities that correlate with their observed antibacterial properties. ijmahs.org One study identified a compound with a pyrrolidine (B122466) group that exhibited a strong binding affinity of -7.4 kcal/mol with the 3uzu binding protein, which was stronger than the reference antibiotic, Streptomycin. ijmahs.org

The process of molecular docking involves predicting the binding pose and affinity of a ligand to a receptor. This is crucial for understanding the molecular basis of a drug's activity and for designing new, more potent inhibitors. The insights gained from these simulations help in rational drug design by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis of this compound and its derivatives is crucial for understanding their behavior in biological systems. The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". researchgate.net This flexibility, along with the rotational barrier around the acetyl group's C-N bond, gives rise to a complex energy landscape with multiple stable conformers. acs.org

Computational methods are employed to explore this landscape and identify low-energy conformations. For example, studies on N-acetylpyrrolidine have revealed the existence of two conformational isomers in solution due to the high rotational barrier of the carbonyl carbon-nitrogen bond. acs.org Molecular dynamics simulations of nitrophenyl-pyrrolidine hybrids have suggested the presence of stable conformers that differ in energy by 15–20 kJ/mol. The lowest-energy conformer often places the substituent group in a position that minimizes steric hindrance.

Empirical potential energy parameters for proline, a closely related structure, have been developed for use in molecular mechanics programs like CHARMM. These parameters, refined using ab initio calculations, can reproduce the experimentally observed structures and dynamics of proline-containing peptides. fccc.edu Such detailed conformational analysis is vital for understanding how these molecules interact with their biological targets.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how these interactions evolve over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamic behavior of this compound derivatives and their complexes with biological macromolecules. mdpi.com

For instance, MD simulations have been used to assess the stability of oligomeric structures of human cystatin C, where the system's potential energy is monitored over the simulation time. mdpi.com In the study of TRAF6 peptides containing a modified pyrrolidine ring, MD simulations, in conjunction with tools like Rosetta FlexPepBind, help quantify the impact of these modifications on peptide conformation and binding. vulcanchem.com Similarly, simulations of nitrophenyl-pyrrolidine hybrids have been used to identify stable conformers. These simulations provide valuable information on the flexibility of the molecule, the stability of binding poses predicted by docking, and the role of solvent molecules in the interaction.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It has been widely applied to study the electronic properties and reactivity of this compound and related compounds. nih.govscielo.br

DFT calculations can provide insights into a molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity. scielo.brmdpi.com For example, DFT calculations have been used to model the electronic effects of substituents on the pyrrolidine ring. In a study of cis-trans proline isomerization in peptide models, the B3LYP/6-31+G* level of theory was used to perform relaxed potential energy scans and determine the energetics of the process. nih.gov These calculations suggested that the nitrogen atom in amides like acetylpyrrolidine can become the most basic site at certain dihedral angles, which has implications for its role in enzymatic catalysis. nih.gov

Furthermore, DFT can be used to predict various spectroscopic properties and to calculate reactivity descriptors such as chemical potential, hardness, and electrophilicity, which help in understanding and predicting the course of chemical reactions. nih.govmdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity.

Both QSAR and pharmacophore modeling are crucial in the rational design of new drugs based on the this compound scaffold. For instance, in the development of novel DPP-4 inhibitors, 3D-QSAR and pharmacophore studies were used to design a library of cyanopyrrolidine derivatives. ajrconline.orgresearchgate.net These studies helped in identifying the key structural features required for potent anti-diabetic activity. ajrconline.orgresearchgate.net

In another study, a fragment-based drug design approach was used to develop selective CDK4/6 inhibitors for breast cancer treatment. nih.gov An N'-acetylpyrrolidine-1-carbohydrazide was identified as an initial fragment, and subsequent QSAR studies on the resulting N-(pyridin-3-yl) proline derivatives guided the optimization of their inhibitory activities. nih.gov Pharmacophore models can also be generated from the structure of a ligand-receptor complex to screen large compound libraries for new potential inhibitors. mdpi.com

常见问题

Q. What documentation standards ensure reproducibility in this compound synthesis protocols?

- Category : Advanced/Reporting

- Answer : Follow FAIR principles: report exact molar ratios, catalyst batches (e.g., Sigma-Aldrich Lot #XYZ), and reaction monitoring intervals (e.g., TLC every 30 min). Provide raw NMR spectra (δ 1.9–2.1 ppm for acetyl protons) and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。